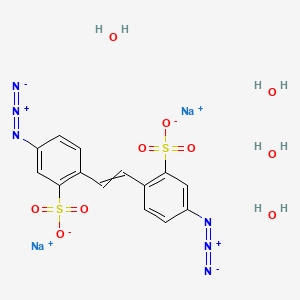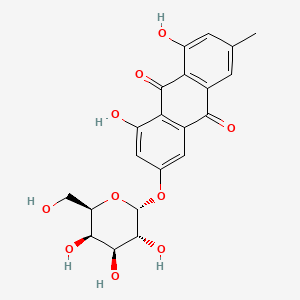
Ethyl 2-(1H-pyrazol-3-yl)acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Potential
Pyrazole derivatives have been shown to exhibit good antimicrobial potential. Compounds with a pyrazole core can be synthesized and evaluated for their effectiveness against various microbial strains, including bacteria and fungi .
Anti-tubercular Activity
Some pyrazole-containing compounds have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis. This suggests that Ethyl 2-(1H-pyrazol-3-yl)acetate could potentially be explored for its efficacy in treating tuberculosis .
Anti-inflammatory and Analgesic Applications
Pyrazole derivatives are known to possess anti-inflammatory and analgesic properties. Research can be directed towards evaluating Ethyl 2-(1H-pyrazol-3-yl)acetate for these biological activities, which could lead to the development of new pain relief medications .
Antiviral and Antifungal Uses
The pyrazole core is present in compounds with antiviral and antifungal activities. This opens up research opportunities for Ethyl 2-(1H-pyrazol-3-yl)acetate in the treatment of viral and fungal infections .
Anticancer Research
Pyrazole derivatives have been associated with antitumor properties. Investigating Ethyl 2-(1H-pyrazol-3-yl)acetate in oncological research could contribute to finding new therapeutic agents for cancer treatment .
Antioxidant Properties
The antioxidant capacity of pyrazole compounds has been documented. Ethyl 2-(1H-pyrazol-3-yl)acetate could be analyzed for its potential as an antioxidant, which is valuable in preventing oxidative stress-related diseases .
Anti-HIV Research
Indole derivatives, which share structural similarities with pyrazoles, have been studied for their anti-HIV properties. This suggests a potential application for Ethyl 2-(1H-pyrazol-3-yl)acetate in anti-HIV research .
Synthesis of New Heterocycles
Pyrazole scaffolds are used to synthesize new heterocycles, which are crucial in medicinal chemistry for drug discovery. Ethyl 2-(1H-pyrazol-3-yl)acetate could serve as a starting material or intermediate in such synthetic processes .
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it is expected that Ethyl 2-(1H-pyrazol-3-yl)acetate, being a pyrazole derivative, may also find potential applications in these fields in the future.
Mécanisme D'action
Target of Action
Ethyl 2-(1H-pyrazol-3-yl)acetate is a compound that has been found to interact with various targets in the body. It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities .
Mode of Action
The mode of action of Ethyl 2-(1H-pyrazol-3-yl)acetate involves its interaction with its targets. The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This property allows Ethyl 2-(1H-pyrazol-3-yl)acetate to interact with its targets in a unique way.
Biochemical Pathways
It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities . These activities suggest that Ethyl 2-(1H-pyrazol-3-yl)acetate may affect multiple biochemical pathways.
Result of Action
It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities . These activities suggest that Ethyl 2-(1H-pyrazol-3-yl)acetate may have various molecular and cellular effects.
Propriétés
IUPAC Name |
ethyl 2-(1H-pyrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-3-4-8-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKPCAZQWMXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515977 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrazol-3-yl)acetate | |
CAS RN |
82668-50-6 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)


![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)


![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)




![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)
